molecular formula C15H24N4O5 B12902155 L-Prolylglycyl-L-prolyl-L-alanine CAS No. 663913-33-5

L-Prolylglycyl-L-prolyl-L-alanine

Katalognummer: B12902155
CAS-Nummer: 663913-33-5
Molekulargewicht: 340.37 g/mol
InChI-Schlüssel: MOKLIRLWHPQXPZ-DCAQKATOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Prolylglycyl-L-prolyl-L-alanine is a tripeptide composed of the amino acids proline, glycine, and alanine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Tripeptides like this compound are often studied for their unique structural properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolylglycyl-L-prolyl-L-alanine can be achieved through solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

L-Prolylglycyl-L-prolyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of proline residues.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions often use specific amino acid derivatives under controlled conditions to ensure selective modification.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of proline residues can lead to the formation of hydroxyproline, which can alter the peptide’s structural and functional properties .

Wissenschaftliche Forschungsanwendungen

L-Prolylglycyl-L-prolyl-L-alanine has several scientific research applications:

Wirkmechanismus

The mechanism of action of L-Prolylglycyl-L-prolyl-L-alanine involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of enzymes involved in protein synthesis and degradation. Additionally, it can influence cellular signaling pathways related to stress response and apoptosis .

Vergleich Mit ähnlichen Verbindungen

L-Prolylglycyl-L-prolyl-L-alanine can be compared with other similar tripeptides such as:

These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the unique properties of this compound.

Eigenschaften

CAS-Nummer

663913-33-5

Molekularformel

C15H24N4O5

Molekulargewicht

340.37 g/mol

IUPAC-Name

(2S)-2-[[(2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C15H24N4O5/c1-9(15(23)24)18-14(22)11-5-3-7-19(11)12(20)8-17-13(21)10-4-2-6-16-10/h9-11,16H,2-8H2,1H3,(H,17,21)(H,18,22)(H,23,24)/t9-,10-,11-/m0/s1

InChI-Schlüssel

MOKLIRLWHPQXPZ-DCAQKATOSA-N

Isomerische SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]2CCCN2

Kanonische SMILES

CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2CCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.